4-oxo-4H-chromen-7-yl methanesulfonate is an organic compound that belongs to the chromenone class, characterized by a chromenone core structure. This compound is notable for its methanesulfonate ester at the 7-position, which enhances its reactivity and potential applications in organic synthesis and medicinal chemistry. The chromenone structure consists of a fused benzene and pyrone ring, providing a versatile framework for further chemical modifications.
This compound can be classified as a derivative of coumarin, which is known for its diverse biological activities. It is synthesized through various organic reactions, making it a valuable intermediate in chemical research and pharmaceutical development. The methanesulfonate group serves as a good leaving group, facilitating nucleophilic substitution reactions and enhancing the compound's utility in synthetic chemistry.
The synthesis of 4-oxo-4H-chromen-7-yl methanesulfonate typically involves the following steps:
These methods ensure high yields and purity of the final product, suitable for further applications in research.
4-oxo-4H-chromen-7-yl methanesulfonate can undergo several types of chemical reactions:
These reactions highlight its versatility as an intermediate in organic synthesis.
The mechanism of action for 4-oxo-4H-chromen-7-yl methanesulfonate involves several pathways:
The physical properties of 4-oxo-4H-chromen-7-yl methanesulfonate include:
Chemical properties include:
These properties are crucial for its application in various chemical reactions and biological studies.
4-oxo-4H-chromen-7-yl methanesulfonate has several potential applications:
The exploration of chromen-4-one (chromone) scaffolds in drug discovery accelerated significantly following the identification of natural flavonoids' bioactivity. Early 20th-century research focused on simple chromone derivatives, but strategic molecular modifications emerged as key to enhancing pharmacological properties. A pivotal advancement occurred with the development of steroid sulfatase inhibitors (STSIs) for hormone-dependent cancers. The irreversible inhibitor EMATE (estrone-3-O-sulfamate), reported in 1994, demonstrated potent STS inhibition (IC₅₀ = 65 pM) but exhibited undesirable estrogenicity [1]. This limitation spurred interest in non-steroidal chromone-based STSIs, leading to coumarin derivatives like COUMATE (IC₅₀ = 380 nM) and subsequent flavone-based inhibitors. Crucially, the incorporation of sulfonate/sulfamate groups at the 7-position of flavones yielded compounds like derivative J (IC₅₀ = 0.026 µM, Ki = 0.19 µM), which blocked STS without estrogenic effects, validating 7-O-sulfonates as privileged pharmacophores [1]. Recent syntheses (2012–2021) have further diversified routes to polyfunctionalized 4H-chromen-4-ones, enabling systematic structure-activity relationship (SAR) studies essential for optimizing target affinity and drug-like properties [9].
Table 1: Key Chromone-Based Inhibitors in STS Inhibition History
Compound Class | Representative Example | IC₅₀ Value | Key Advancement | Ref |
---|---|---|---|---|
Steroidal Sulfamate | EMATE | 65 pM | High potency; irreversible inhibition | [1] |
Coumarin Sulfamate | COUMATE | 380 nM | Non-steroidal; reduced estrogenicity | [1] |
Flavone Sulfonate | Compound J | 26 nM | High potency; no estrogenic effects in MCF-7 | [1] |
Flavone Methanesulfonate | 3c (This Review Focus) | 615 nM | Apoptosis induction via STS inhibition | [1] |
4-Oxo-4H-chromen-7-yl methanesulfonate represents a synthetically versatile scaffold where the methanesulfonate (mesylate) group at C7 profoundly alters reactivity and biological interactions. Structurally, the 4-oxo group confers planarity to the pyrone ring, facilitating π-stacking interactions with aromatic residues in enzyme binding pockets. The C7 position is electronically activated for nucleophilic substitution due to resonance effects from the adjacent carbonyl. Methanesulfonation at this site serves dual purposes:
Table 2: Spectral Signatures of 7-OH vs. 7-OMs Flavones
Proton Position | δ (ppm) in 7-OH Flavone (CDCl₃) | δ (ppm) in 7-OMs Flavone (CDCl₃) | Shift (Δδ) | Rationale |
---|---|---|---|---|
H-6 | ~6.30 | ~6.60 | +0.30 | Deshielding by electron-withdrawing -OMs group |
H-8 | ~6.65 | ~6.85 | +0.20 | Similar deshielding effect |
H-5' | ~7.20 | ~7.36 | +0.16 | Minor remote effect |
Methanesulfonate esterification is a strategic medicinal chemistry tactic to enhance the pharmacokinetic and pharmacodynamic profiles of phenolic chromones. Its pharmacological impact manifests in three key areas:
Table 3: Cytotoxicity Profile of Flavone-7-yl Methanesulfonates in MCF-7 Cells
Compound | R-Substituent (B-ring) | IC₅₀ (µM) | Relative Potency vs. Unsubstituted (3a) | Key Interaction Inferred |
---|---|---|---|---|
3a | H | 1.59 | 1.0x (Reference) | Base hydrophobic interaction |
3b | 4-CH₃ | 2.00 | 0.8x | Suboptimal hydrophobic packing |
3c | 4-OCH₃ | 0.615 | 2.6x | H-bonding + Hydrophobic fit |
3d | 4-Cl | 1.40 | 1.1x | Halogen bonding potential |
3e | 4-Br | 1.62 | 1.0x | Larger size reduces optimal fit |
3i | 2,3,4-(OCH₃)₃ | 1.02 | 1.6x | Enhanced hydrophobicity but steric clash |
Outlook: 4-Oxo-4H-chromen-7-yl methanesulfonate exemplifies rational drug design through targeted heterocyclic modification. Its validated role in STS inhibition and apoptosis induction provides a blueprint for developing new anticancer agents. Future directions include exploiting its reactivity for prodrug strategies (e.g., enzyme-activated sulfonate displacement) and conjugating it to targeting moieties (e.g., triphenylphosphonium for mitochondrial delivery [6]), expanding its therapeutic reach beyond oncology to neurodegenerative and inflammatory diseases.
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0